MFCD18315434
Description
Compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD22741544) often belong to classes such as pyrazolo-pyridines, benzimidazoles, or trifluoromethyl-substituted aromatics, which are known for their bioactivity and synthetic versatility . These compounds typically exhibit moderate solubility (e.g., 0.45–0.69 mg/mL) and molecular weights ranging from 170–350 g/mol, with functional groups influencing pharmacokinetic properties like BBB permeability and CYP inhibition .
Properties
IUPAC Name |
3-(3-aminophenyl)-5-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLXMLLJBWDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685834 | |
| Record name | 3'-Amino-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-92-7 | |
| Record name | 3'-Amino-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18315434” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
One-Pot Synthesis: This method allows the formation of “this compound” in a single reaction vessel, reducing the need for intermediate purification.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
“MFCD18315434” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” are carried out under specific conditions to ensure the desired outcome. Common reagents include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rate and yield.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may produce an oxidized derivative, while substitution may yield a new compound with a different functional group.
Scientific Research Applications
“MFCD18315434” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: “this compound” is utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism by which “MFCD18315434” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact mechanism may vary depending on the context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Similarities
Key Research Findings
Structural Analogues : Compounds like CAS 918538-05-3 and CAS 1533-03-5 share core heterocyclic frameworks with this compound but differ in substituents (e.g., Cl vs. CF₃), significantly altering solubility and target selectivity .
Synthetic Efficiency : Green chemistry approaches (e.g., recyclable catalysts in CAS 1533-03-5 synthesis) suggest scalable production methods applicable to this compound derivatives .
Safety Profiles : Chlorinated analogs (e.g., CAS 918538-05-3) show higher dermal toxicity compared to fluorinated counterparts, guiding safer design principles .
Tables of Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
